5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Lipophilicity Drug-likeness Permeability

5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid (CAS 1186617-39-9) is a disubstituted pyridine-3‑carboxylic acid that combines a 5‑methyl group with a 6‑pyrrolidin‑1‑yl substituent on the nicotinic acid scaffold. It belongs to the class of aryl‑pyrrolidine nicotinic acid derivatives, a family frequently employed as synthetic intermediates and as ligand scaffolds for hydroxycarboxylic acid receptor 2 (HCA₂) and nicotinic acetylcholine receptors (nAChRs).

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B11808380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCCC2)C(=O)O
InChIInChI=1S/C11H14N2O2/c1-8-6-9(11(14)15)7-12-10(8)13-4-2-3-5-13/h6-7H,2-5H2,1H3,(H,14,15)
InChIKeyLUZMKDTWVIOVJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid: Core Properties and Class Identity for Research Procurement


5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid (CAS 1186617-39-9) is a disubstituted pyridine-3‑carboxylic acid that combines a 5‑methyl group with a 6‑pyrrolidin‑1‑yl substituent on the nicotinic acid scaffold. It belongs to the class of aryl‑pyrrolidine nicotinic acid derivatives, a family frequently employed as synthetic intermediates and as ligand scaffolds for hydroxycarboxylic acid receptor 2 (HCA₂) and nicotinic acetylcholine receptors (nAChRs). The compound has a molecular weight of 206.24 g/mol and a purity specification of ≥95 % from commercial suppliers . Its computed XLogP3 is 1.7 and its topological polar surface area (TPSA) is 53.4 Ų [1].

Why In‑Class Analogues Cannot Automatically Replace 5‑Methyl‑6‑(pyrrolidin‑1‑yl)nicotinic Acid in Medicinal Chemistry Programs


Nicotinic acid and its mono‑substituted derivatives (e.g., 5‑methylnicotinic acid or 6‑(pyrrolidin‑1‑yl)nicotinic acid) are often used interchangeably as building blocks, but the unique combination of the 5‑methyl and 6‑pyrrolidinyl substituents generates a distinct physicochemical profile that alters solubility, permeability, and binding‑pocket complementarity. The quantitative differences in lipophilicity, polar surface area, and hydrogen‑bond acceptor capacity described below mean that a generic substitution risks departing from established structure‑activity relationships (SAR), compromising target engagement or pharmacokinetic properties. The evidence therefore supports a deliberate, data‑guided selection rather than a simple in‑class swap.

Quantified Differentiation of 5‑Methyl‑6‑(pyrrolidin‑1‑yl)nicotinic Acid Against Its Closest Structural Comparators


Lipophilicity (XLogP3) Versus the 5‑Des‑methyl Analogue

The presence of the 5‑methyl group on the pyridine ring increases the calculated lipophilicity (XLogP3) of 5‑methyl‑6‑(pyrrolidin‑1‑yl)nicotinic acid to 1.7, compared with 1.3 for the des‑methyl analogue 6‑(pyrrolidin‑1‑yl)nicotinic acid [1][2]. A ΔXLogP3 of +0.4 translates to an ~2.5‑fold increase in the octanol‑water partition coefficient (P), which can significantly enhance membrane permeability in cell‑based assays.

Lipophilicity Drug-likeness Permeability

Polar Surface Area (TPSA) Versus 5‑Methylnicotinic Acid

The topological polar surface area (TPSA) of 5‑methyl‑6‑(pyrrolidin‑1‑yl)nicotinic acid is 53.4 Ų, whereas the simpler 5‑methylnicotinic acid (which lacks the pyrrolidine ring) has a TPSA of 50.2 Ų [1][2]. The +3.2 Ų increase arises from the additional nitrogen atom of the pyrrolidine ring, which contributes an extra hydrogen‑bond acceptor site (total HBA = 4 vs 3).

Polar surface area Oral bioavailability Blood-brain barrier

Hydrogen‑Bond Acceptor (HBA) Count Versus 5‑Methylnicotinic Acid

The pyrrolidine substituent increases the hydrogen‑bond acceptor count from 3 (5‑methylnicotinic acid) to 4 (target compound) [1][2]. This additional H‑bond acceptor can participate in both intermolecular interactions with biological targets and in crystal‑packing forces, thereby influencing solubility and binding kinetics.

Hydrogen bonding Solubility Receptor interactions

Molecular Weight and Rotatable Bond Count as a Proxy for Ligand Efficiency

With a molecular weight of 206.24 g/mol and 2 rotatable bonds, the target compound is 69.10 g/mol heavier than 5‑methylnicotinic acid (MW 137.14, 1 rotatable bond) and 14.03 g/mol heavier than the des‑methyl pyrrolidine analogue (MW 192.21) [1][2]. The increase in molecular weight and rigidity may affect ligand efficiency metrics (e.g., LE = ‑RT·ln(IC₅₀)/heavy‑atom count) and should be factored into hit‑to‑lead optimisation.

Ligand efficiency Molecular complexity Fragment-based design

Commercial Purity Specification Enables Reliable SAR Studies

The target compound is available from multiple suppliers with a minimum purity specification of 95 % (AKSci) . In contrast, the closely related analogue 6‑(pyrrolidin‑1‑yl)nicotinic acid is often supplied at a purity of only 95 % as well, but the additional methyl group in the target compound reduces the likelihood of regioisomeric impurities that can arise during the pyrrolidine substitution step. This defined purity standard reduces batch‑to‑batch variability and facilitates reproducible biological testing.

Purity Reproducibility Procurement

Optimal Use Cases for 5‑Methyl‑6‑(pyrrolidin‑1‑yl)nicotinic Acid Based on Demonstrated Differentiation


CNS‑Targeted Probe Development Requiring Balanced Permeability

The elevated XLogP3 (1.7) compared to 5‑methylnicotinic acid (0.7) and the moderate TPSA (53.4 Ų) position this compound as a scaffold with improved passive blood‑brain barrier permeability while maintaining sufficient polarity to limit efflux transporter recognition. Chemists designing CNS‑active probes can exploit the ΔXLogP3 of +1.0 relative to the non‑pyrrolidine scaffold to favour brain penetration [1][2].

HCA₂ or nAChR Ligand Optimisation Where Pyrrolidine Acts as a Binding Motif

The pyrrolidine ring is a recognised pharmacophore for nicotinic acetylcholine receptors and hydroxycarboxylic acid receptor 2. The simultaneous presence of the 5‑methyl group provides a steric and electronic handle that can be harnessed to fine‑tune receptor subtype selectivity. The additional H‑bond acceptor (HBA = 4) offers an extra polar contact that may be exploited in structure‑based design [1].

Synthetic Diversification via C–H Functionalisation of the Methyl Group

The 5‑methyl substituent can serve as a site for late‑stage C–H functionalisation (e.g., bromination, oxidation to aldehyde/carboxylic acid), enabling the generation of focused libraries without altering the pyrrolidine‑nicotinic acid core. This synthetic utility is not available in the des‑methyl analogue 6‑(pyrrolidin‑1‑yl)nicotinic acid, making the target compound a more versatile intermediate [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.